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Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in

intercellular communication by cleaving and releasing the ectodomains of a vast array of cell

surface proteins.[1][2][3][4] This process, termed ectodomain shedding, converts membrane-

tethered precursors into soluble, active molecules that can act as signaling ligands, thereby

modulating a wide range of physiological and pathological processes, including inflammation,

cancer progression, and tissue development.[3][4][5] Understanding the intricacies of ADAM17-

mediated shedding is crucial for the development of novel therapeutic strategies targeting

diseases driven by aberrant cell-cell signaling. This guide provides an in-depth overview of the

core functions of ADAM17, its key substrates, the signaling pathways it modulates, and the

experimental methodologies used to investigate its activity.

Core Function of ADAM17 in Cell-Cell
Communication
ADAM17 acts as a molecular switch, rapidly responding to various extracellular stimuli to

control the availability of soluble signaling molecules.[6][7] Its activation can be triggered by

growth factors, cytokines, and other signaling molecules, leading to the cleavage of its

substrates at the cell surface.[6][7] The released ectodomains can then engage receptors on
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the same cell (autocrine signaling), neighboring cells (paracrine signaling), or distant cells

through circulation (endocrine signaling), thereby initiating a cascade of intracellular events.[8]

This sheddase activity is a critical step in the regulation of numerous signaling pathways that

govern cell proliferation, differentiation, migration, and survival.[4]

Key Substrates of ADAM17 and Their Functions
ADAM17 has a broad substrate repertoire, with over 80 identified proteins, including cytokines,

growth factor precursors, receptors, and adhesion molecules.[1][2][9] The shedding of these

substrates has profound implications for cell-cell communication in various biological contexts.
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Signaling Pathways Modulated by ADAM17
ADAM17-mediated shedding is a critical upstream event in several major signaling pathways

that govern cell-cell communication.

Epidermal Growth Factor Receptor (EGFR) Signaling
ADAM17 is the principal sheddase for the majority of EGFR ligands.[10][11] Upon stimulation,

ADAM17 cleaves membrane-bound pro-ligands, such as TGF-α and AREG, releasing the

soluble growth factors. These soluble ligands then bind to and activate EGFR on neighboring

or the same cells, triggering downstream signaling cascades, including the RAS-RAF-MEK-

ERK and PI3K-Akt pathways, which are fundamental for cell proliferation and survival.[24][25]

Dysregulation of this pathway is a hallmark of many cancers.[12][14]
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Caption: ADAM17-mediated shedding of EGFR ligands and subsequent receptor activation.

Notch Signaling Pathway
ADAM17 is involved in the ligand-independent activation of Notch signaling.[17][18] While

ADAM10 is primarily responsible for ligand-dependent Notch activation, ADAM17 can cleave

the Notch receptor at the S2 site under certain conditions, initiating its sequential proteolytic

processing.[17][18] This leads to the release of the Notch intracellular domain (NICD), which

translocates to the nucleus and acts as a transcriptional regulator of target genes involved in

cell fate determination.[15][16] This ADAM17-mediated "tonic" Notch signaling is important for

maintaining tissue homeostasis, for instance, in the epidermis.[15][26]
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Caption: Ligand-independent Notch signaling pathway initiated by ADAM17.

Experimental Protocols for Studying ADAM17-
Mediated Shedding
A variety of experimental approaches are employed to investigate the function of ADAM17.
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In Vitro Sheddase Activity Assay
This assay measures the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.

Methodology:

Cell Culture and Treatment: Culture cells of interest (e.g., HEK293, HeLa, or primary cells) to

near confluency. Treat cells with a known ADAM17 activator, such as Phorbol-12-myristate-

13-acetate (PMA), or a vehicle control.[6]

Incubation with Substrate: Wash cells and incubate with a fluorogenic peptide substrate

specific for ADAM17 in a suitable buffer.

Fluorescence Measurement: Measure the increase in fluorescence over time using a

fluorescence plate reader. The rate of fluorescence increase is proportional to the sheddase

activity.

Data Analysis: Compare the activity in stimulated versus unstimulated cells, or in the

presence and absence of specific ADAM17 inhibitors, to determine the contribution of

ADAM17 to the observed proteolytic activity.

Cell-Based Substrate Shedding Assay
This assay quantifies the release of a specific ADAM17 substrate from the cell surface.

Methodology:

Transfection: Transfect cells with a construct encoding an alkaline phosphatase (AP)-tagged

version of the substrate of interest (e.g., TGFα-AP).[6]

Stimulation: Stimulate the transfected cells with an agonist (e.g., LPA, EGF) or a control.[6]

Collection of Supernatant and Lysate: After a defined incubation period, collect the cell

culture supernatant (containing the shed ectodomain) and lyse the cells (containing the

remaining cell-associated substrate).

AP Activity Measurement: Measure the AP activity in both the supernatant and the cell lysate

using a colorimetric substrate.
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Calculation of Shedding: The amount of shedding is typically expressed as the ratio of AP

activity in the supernatant to the total AP activity (supernatant + lysate).

Proteomic Identification of Novel Substrates
This approach uses mass spectrometry to identify new substrates of ADAM17.

Methodology:

Cell Surface Protein Labeling: Label the surface proteins of cultured cells with a fluorescent

dye or biotin.[27]

Inhibitor Treatment: Culture the labeled cells in the presence or absence of a potent

ADAM17 inhibitor (e.g., TAPI-2).[27]

Collection and Separation of Shed Proteins: Collect the conditioned media and separate the

released (shed) proteins using 2-dimensional gel electrophoresis (2-DE).[27]

Identification of Candidate Substrates: Identify protein spots whose intensity is significantly

decreased in the inhibitor-treated samples.

Mass Spectrometry: Excise the protein spots of interest from the gel and identify the proteins

by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Validation: Validate the identified candidates as bona fide ADAM17 substrates using

techniques such as Western blotting with ADAM17 knockdown or knockout cells.[27]
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Caption: Experimental workflow for proteomic identification of ADAM17 substrates.
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Conclusion and Future Directions
ADAM17 is a master regulator of cell-cell communication, with its activity intricately linked to a

multitude of physiological and pathological processes. The shedding of its diverse substrates

initiates and modulates key signaling pathways, making it a highly attractive target for

therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.[1]

[2][22] The development of highly specific ADAM17 inhibitors that can selectively block the

shedding of particular substrates holds great promise for future drug development.[22][28]

Continued research into the complex regulatory mechanisms of ADAM17 and the identification

of its full substrate repertoire will undoubtedly unveil new avenues for therapeutic innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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